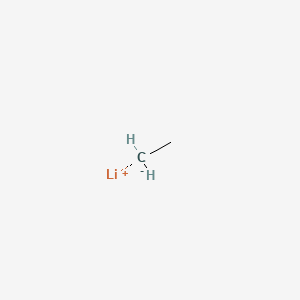

乙基锂

描述

Ethyllithium is a general organolithium reagent used in the nucleophilic addition reaction to synthesize a variety of intermediates . It is a chemical compound that contains carbon – lithium (C–Li) bonds .

Synthesis Analysis

Organolithium species are prepared ultimately from the obvious precursor, lithium metal . The limited compatibility of lithium metal with organic substrates has resulted in the development and use of more general methods for the selective introduction of C–Li bonds . Alkyllithium reagents with adjacent heteroatoms may be formed stereoselectively or may react stereoselectively .

Molecular Structure Analysis

The molecular formula of Ethyllithium is CHLi . Its average mass is 36.002 Da and its monoisotopic mass is 36.055130 Da . The structure of Ethyllithium is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Organolithium reagents are important in organic synthesis, and are frequently used to transfer the organic group or the lithium atom to the substrates in synthetic steps, through nucleophilic addition or simple deprotonation . They are also used in industry as an initiator for anionic polymerization .

Physical And Chemical Properties Analysis

Ethyllithium is a colorless flake crystal . It is easily soluble in pentane, hexane, or heptane, soluble in benzene, and is hexamer in solution .

科学研究应用

Energy Storage

Due to its unique properties, Ethyllithium has emerged to play a vital role in the industry, especially for energy storage . Lithium-based products and processes support sustainable technological developments .

Organometallic Chemistry

Lithium has a rich organometallic chemistry . Ethyllithium, being an organolithium compound, is a part of this rich chemistry and finds its application in various organometallic reactions .

Nucleophile in Synthesis

Organolithium reagents like Ethyllithium are commonly used as nucleophiles in synthesis . They can react with a variety of electrophiles, providing a method for forming new carbon-carbon bonds .

Strong Bases for Deprotonation

Ethyllithium is a strong base and is often used for deprotonation in synthesis . This allows for the generation of carbanions, which can then be used in various synthetic transformations .

Initiator for Polymerization

Organolithium compounds like Ethyllithium can act as initiators for polymerization . This makes them useful in the production of various types of polymers .

Preparation of Other Organometallic Compounds

Ethyllithium can also be used as a starting material for the preparation of other organometallic compounds . This allows for the synthesis of a wide range of organometallic reagents for use in further reactions .

作用机制

Target of Action

Ethyllithium, also known as Lithium, ethyl-, is a type of organolithium reagent. These reagents are chemical compounds that contain carbon–lithium (C–Li) bonds . They are frequently used in organic synthesis to transfer the organic group or the lithium atom to the substrates in synthetic steps, through nucleophilic addition or simple deprotonation . Therefore, the primary targets of Ethyllithium are the substrates in these synthetic steps .

Mode of Action

The interaction of Ethyllithium with its targets involves the transfer of the organic group or the lithium atom to the substrates. This is achieved through nucleophilic addition or simple deprotonation . Due to the large difference in electronegativity between the carbon atom and the lithium atom, the C−Li bond in organolithium reagents is highly ionic . This polar nature makes organolithium reagents good nucleophiles and strong bases .

Biochemical Pathways

Organolithium reagents are known to be important in organic synthesis . They are used in industry as an initiator for anionic polymerization, leading to the production of various elastomers . They have also been applied in asymmetric synthesis in the pharmaceutical industry .

Pharmacokinetics

Organolithium reagents are known to be highly reactive . They are often used in solution form for laboratory organic synthesis

Result of Action

The molecular and cellular effects of Ethyllithium’s action are largely dependent on the specific substrates and synthetic steps involved. As a strong base and good nucleophile, Ethyllithium can facilitate various chemical reactions, leading to the formation of new compounds . .

Action Environment

The action, efficacy, and stability of Ethyllithium can be influenced by various environmental factors. For instance, the degree of aggregation of organolithium reagents depends on the organic substituent and the presence of other ligands . Furthermore, certain organolithium compounds possess properties such as solubility in nonpolar solvents that can complicate their behavior . Therefore, the specific environmental conditions can significantly impact the action of Ethyllithium.

安全和危害

属性

IUPAC Name |

lithium;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXOWQOWPHHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001772 | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811-49-4 | |

| Record name | Ethyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

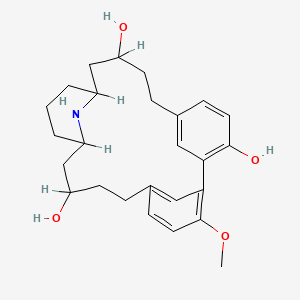

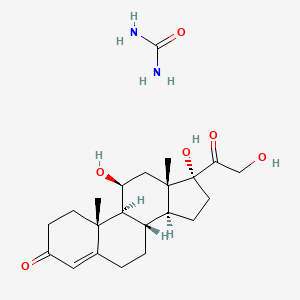

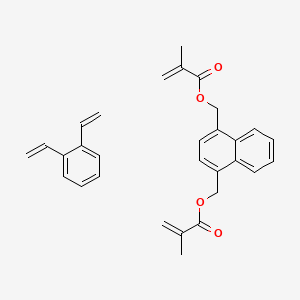

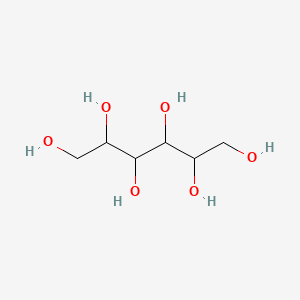

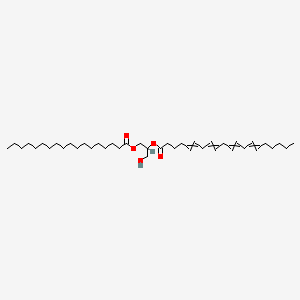

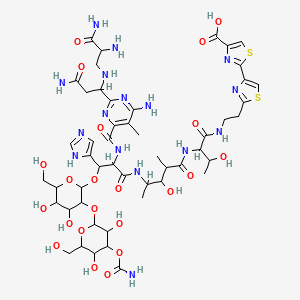

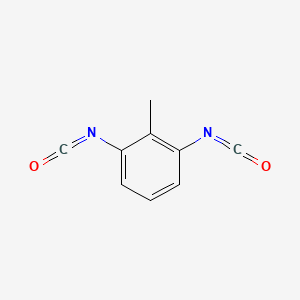

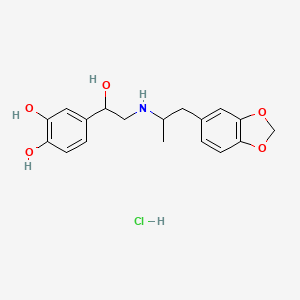

Feasible Synthetic Routes

Q & A

Q1: What is the structure and molecular formula of ethyllithium?

A1: Ethyllithium has the molecular formula C2H5Li. It consists of an ethyl group (C2H5) directly bonded to a lithium atom.

Q2: What is known about the aggregation state of ethyllithium?

A2: Ethyllithium exists as a tetramer in benzene solution. [] This means four individual C2H5Li units associate to form a larger structure.

Q3: How does ethyllithium interact with a substrate during a reaction?

A3: Ethyllithium acts as a strong nucleophile due to the highly polarized carbon-lithium bond. The electron-rich carbanion (ethyl group) readily attacks electron-deficient centers in substrates. [, ] For instance, ethyllithium adds to the carbonyl group of ketones, leading to the formation of tertiary alcohols after hydrolysis. [, ]

Q4: Does the lithium atom in ethyllithium directly participate in reactions?

A4: Yes, evidence suggests that lithium is involved in the rate-determining step of some reactions. Kinetic isotope effects using 6Li and 7Li in the reaction of ethyllithium with benzyl chloride indicate significant weakening of the C-Li bond in the transition state. []

Q5: Is ethyllithium compatible with all solvents?

A5: No, ethyllithium reacts violently with protic solvents like water and alcohols. It is typically handled in inert, aprotic solvents like diethyl ether, tetrahydrofuran (THF), or hydrocarbons. [, , ]

Q6: How does temperature affect the stability of ethyllithium?

A6: Ethyllithium is thermally unstable at room temperature and decomposes more rapidly at elevated temperatures. [] This decomposition often involves β-hydride elimination to form lithium hydride and ethylene.

Q7: How does the presence of Lewis bases like THF affect ethyllithium?

A7: Lewis bases can coordinate to the lithium atom in ethyllithium, influencing its reactivity and aggregation state. For example, the addition of THF can break down higher-order aggregates, increasing reactivity. [, ]

Q8: Can ethyllithium be used with silica gel?

A8: Ethyllithium reacts readily with acidic protons, including those present on silica gel surface hydroxy groups. [] This reactivity limits its use in chromatography or purification techniques involving silica gel.

Q9: What are the main synthetic applications of ethyllithium?

A9: Ethyllithium is frequently employed in various reactions, including:

- Nucleophilic addition: Reacting with aldehydes and ketones to form alcohols. [, ]

- Metal-halogen exchange: Reacting with aryl or alkyl halides to generate other organolithium reagents. []

- Deprotonation: Abstracting acidic protons from substrates, creating new carbanions for further reactions. [, ]

- Initiation of anionic polymerization: Used as an initiator for the polymerization of dienes like butadiene and isoprene. [, ]

Q10: How does the solvent influence ethyllithium-catalyzed polymerization?

A10: Solvent significantly affects the aggregation state and reactivity of the active species. For example, polymerization in hydrocarbon media is not a typical anionic process and exhibits unique characteristics attributed to the participation of both carbanionic and lithium components of the active center. [, ] Polar solvents like THF can disrupt aggregation, leading to different polymerization kinetics and potentially impacting polymer microstructure. [, ]

Q11: Has computational chemistry been used to study ethyllithium?

A11: Yes, ab initio calculations have been performed to investigate methyllithium clusters, providing insights into binding energies and geometries. [] While not directly focused on ethyllithium, these studies offer valuable information about the nature of organolithium bonding. Further computational studies can explore specific aspects of ethyllithium reactivity and structural characteristics.

Q12: How do structural modifications to ethyllithium affect its reactivity?

A12: While not explicitly covered in the provided research, general knowledge about organolithium reagents suggests that substituents on the ethyl group would influence reactivity.

Q13: How is ethyllithium typically supplied and stored?

A13: Due to its high reactivity, ethyllithium is commercially available as a solution in inert solvents like diethyl ether or hydrocarbons. [, ] Storage under inert atmosphere and low temperatures is crucial to minimize decomposition.

Q14: What safety precautions should be taken when handling ethyllithium?

A14: Ethyllithium is highly flammable and reacts violently with air and moisture. [] Proper handling and storage under inert atmosphere using appropriate techniques and personal protective equipment are essential to ensure safety. []

Q15: What analytical techniques are used to study ethyllithium?

A15: Various techniques are employed to characterize and quantify ethyllithium:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about structure, aggregation, and reaction mechanisms. [, , ]

- Infrared (IR) spectroscopy: Used to identify characteristic functional groups and study bonding. []

- X-ray photoelectron spectroscopy (XPS): Can be used to analyze the composition of surfaces after reactions with ethyllithium. []

- Gas chromatography (GC): Coupled with appropriate detectors, GC can identify and quantify volatile byproducts formed during reactions, providing insights into reaction mechanisms. []

- Titration: Alkyllithium reagents like ethyllithium can be quantitatively analyzed by titration to determine their concentration. []

Q16: What are the environmental concerns associated with ethyllithium?

A16: While the provided articles don't directly address this, ethyllithium's high reactivity necessitates careful handling and disposal to avoid environmental contamination. Controlled reactions with appropriate reagents, followed by proper waste treatment, are crucial to minimize environmental impact.

Q17: Are there alternatives to ethyllithium in specific reactions?

A17: Depending on the specific transformation, alternative reagents such as Grignard reagents (RMgX) or organocuprates may be employed. [, ] The choice depends on factors such as reactivity, selectivity, and functional group tolerance.

Q18: What resources are valuable for ethyllithium research?

A18: Access to specialized equipment like gloveboxes for handling air-sensitive materials, NMR and IR spectrometers for structural analysis, and GC systems for analyzing reaction mixtures is essential. Collaboration with experts in organometallic chemistry and access to databases containing spectroscopic and reactivity data are also valuable resources.

Q19: What are some historical milestones in the study of ethyllithium?

A19: * Early synthesis and use as polymerization catalysts: Ethyllithium's early applications focused on its ability to initiate polymerization reactions. [] * Elucidation of its tetrameric structure: Understanding its aggregation behavior was crucial for interpreting its reactivity. []* Mechanistic studies using isotopic labeling: Experiments using lithium isotopes provided valuable information about reaction pathways and lithium's role. []

Q20: How does ethyllithium research intersect with other disciplines?

A20: The study of ethyllithium has implications in various fields:

- Polymer chemistry: Understanding its role in polymerization provides insights into controlling polymer properties. [, , ]

- Materials science: Ethyllithium and its derivatives can be used in the synthesis of new materials with tailored properties. []

- Organic synthesis: Its versatile reactivity makes it a valuable tool for constructing complex organic molecules. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。